

An In-depth Technical Guide to Ethylamine Hydrochloride (CAS 557-66-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethylamine hydrochloride	
Cat. No.:	B045346	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylamine hydrochloride (CAS 557-66-4), the hydrochloride salt of the primary amine ethylamine, is a versatile and pivotal chemical intermediate. This white crystalline solid, highly soluble in water, serves as a crucial building block in a myriad of applications, ranging from organic synthesis in the pharmaceutical and agrochemical industries to its emerging role in advanced materials such as perovskite solar cells.[1][2][3] Its utility stems from the reactive ethylamino group, making it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, key applications, and safety information for ethylamine hydrochloride. Detailed experimental methodologies for its synthesis, purification, and use in the fabrication of perovskite solar cells are presented. Furthermore, this guide explores its potential biological significance, including its putative role in modulating neurotransmitter pathways.

Chemical and Physical Properties

Ethylamine hydrochloride is a hygroscopic, crystalline solid with a characteristic ammonialike odor.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of Ethylamine Hydrochloride

Property	Value	Reference
CAS Number	557-66-4	[1]
Molecular Formula	C ₂ H ₈ CIN	[1]
Molecular Weight	81.54 g/mol	[1]
Appearance	White crystalline solid	[1]
Odor	Ammonia-like	[1]

Table 2: Physical Properties of Ethylamine

Hvdrochloride

Property	Value	Reference
Melting Point	107-108 °C	[4]
Boiling Point	Not available	
Density	1.22 g/cm ³	_
Solubility	Highly soluble in water. Soluble in ethanol.	[1][3]

Table 3: Safety Information for Ethylamine Hydrochloride

| Hazard Statement | GHS Classification | Precautionary Measures | Reference | |---|---| | Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 | | | Causes serious eye irritation | Eye Irrit. 2A | P264, P280, P305+P351+P338, P337+P313 | | | May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 | |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and a key application of **ethylamine hydrochloride**.

Synthesis of Ethylamine Hydrochloride

The most common method for the synthesis of **ethylamine hydrochloride** is the reaction of ethylamine with hydrochloric acid.

Materials:

- Ethylamine (C₂H₅NH₂)
- Concentrated Hydrochloric Acid (HCl, 37%)
- Anhydrous diethyl ether
- Ice bath
- Magnetic stirrer and stir bar
- · Round-bottom flask
- Dropping funnel
- · Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a well-ventilated fume hood, dissolve a known amount of ethylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
- Cool the flask in an ice bath.
- Slowly add an equimolar amount of concentrated hydrochloric acid dropwise from a dropping funnel while stirring vigorously. A white precipitate of ethylamine hydrochloride will form.
- After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the purified **ethylamine hydrochloride** crystals under vacuum.

Purification by Recrystallization

For obtaining high-purity **ethylamine hydrochloride**, recrystallization is a standard and effective method.

Materials:

- Crude ethylamine hydrochloride
- Absolute ethanol
- Erlenmeyer flasks
- Hot plate
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Place the crude **ethylamine hydrochloride** in an Erlenmeyer flask.
- Add a minimal amount of absolute ethanol to the flask.
- Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Avoid boiling the solvent.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes. The hot solution should then be filtered through a fluted filter paper to remove the charcoal.

- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold absolute ethanol.
- Dry the crystals under vacuum to remove any residual solvent.

Fabrication of Perovskite Solar Cells using Ethylammonium Halide

Ethylammonium halides are utilized in the fabrication of perovskite solar cells to enhance their performance and stability. The following is a representative protocol for the deposition of a perovskite layer incorporating an ethylammonium halide.[2]

Materials:

- Fluorine-doped tin oxide (FTO) coated glass substrates
- Titanium dioxide (TiO₂) paste
- Lead(II) chloride (PbCl₂)
- Methylammonium iodide (CH₃NH₃I)
- Ethylamine hydrobromide (EABr) or other ethylammonium halides
- N,N-Dimethylformamide (DMF)
- Spiro-OMeTAD solution (hole-transport layer)
- Gold (Au) for electrodes
- Spin coater

- Hot plate/annealing oven
- Evaporator

Procedure:

- Substrate Preparation: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
- Deposition of TiO₂ Layer: Deposit a compact layer of TiO₂ onto the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature (e.g., 550 °C).
 Subsequently, deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and annealing.
 [2]
- Perovskite Precursor Solution Preparation: Prepare a precursor solution by dissolving CH₃NH₃I and PbCl₂ in DMF. Add the desired amount of ethylamine hydrobromide to this solution.[2]
- Perovskite Layer Deposition: In a glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) can be dripped onto the substrate to induce rapid crystallization.
- Annealing: Anneal the perovskite-coated substrate on a hot plate (e.g., at 100 °C) to form a crystalline perovskite film.
- Hole-Transport Layer Deposition: Spin-coat the spiro-OMeTAD solution on top of the perovskite layer.[2]
- Electrode Deposition: Deposit gold electrodes on top of the hole-transport layer by thermal evaporation through a shadow mask.[2]

Applications

Ethylamine hydrochloride is a versatile reagent with a broad range of applications in both research and industry.

- Organic Synthesis: It is a fundamental building block in organic synthesis, serving as a precursor for the introduction of the ethylamino group in the synthesis of pharmaceuticals, agrochemicals (such as herbicides), and dyes.[1]
- Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs), including local anesthetics and other drugs targeting the central nervous system.[3]
- Material Science: Ethylamine hydrochloride and its derivatives are increasingly used in the fabrication of perovskite solar cells, where they contribute to the structural and electronic properties of the perovskite layer, enhancing device efficiency and stability.[2]
- Other Industrial Uses: It also finds applications in the production of detergents and as a rocket propellant.

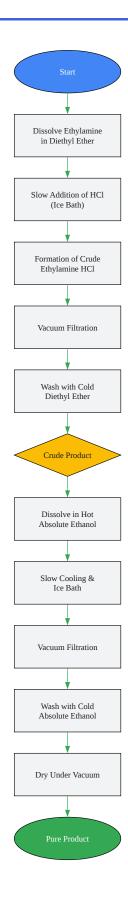
Biological Significance and Potential Signaling Pathways

While ethylamine is a simple aliphatic amine, it and its derivatives have been noted for their biological activity. Its basicity allows for interactions with biological systems, and there is evidence to suggest that compounds derived from ethylamine can influence neurotransmitter pathways and interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor.[1]

Modulation of Neurotransmitter Release

Neurotransmitter release at the synapse is a tightly regulated process. The arrival of an action potential at the presynaptic terminal triggers the influx of calcium ions (Ca²⁺), which in turn leads to the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft. These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the signal.

Simple amines have the potential to modulate this process at various points. For instance, they could interact with presynaptic autoreceptors that regulate neurotransmitter release or directly affect the ion channels involved in the process.


Click to download full resolution via product page

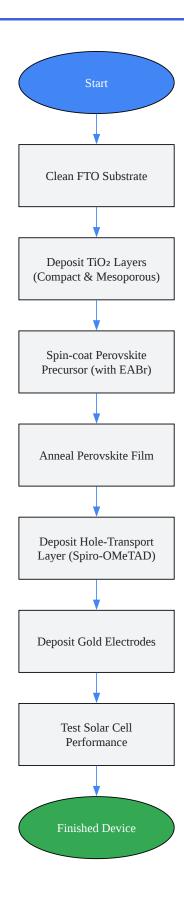
Caption: Potential modulation of neurotransmitter release by ethylamine.

Experimental Workflows Synthesis and Purification Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of **ethylamine hydrochloride** in a laboratory setting.

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of **ethylamine hydrochloride**.



Perovskite Solar Cell Fabrication Workflow

This diagram outlines the key steps in fabricating a perovskite solar cell that incorporates an ethylammonium halide.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Ethylamine hydrochloride | 557-66-4 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ethylamine hydrochloride synthesis chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethylamine Hydrochloride (CAS 557-66-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045346#ethylamine-hydrochloride-cas-number-557-66-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com